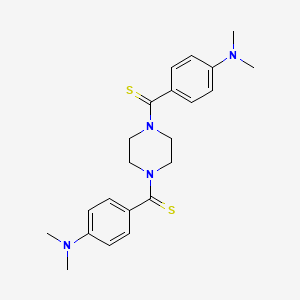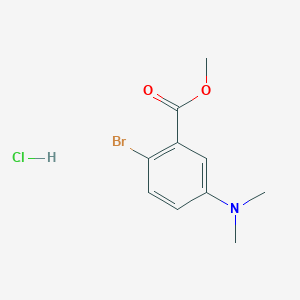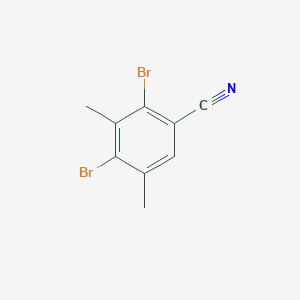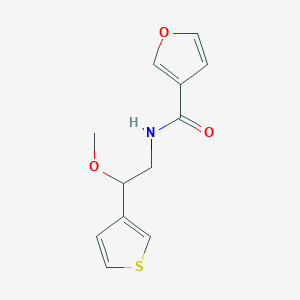![molecular formula C26H30ClN3O5S2 B2640425 6-苄基-2-(4-(N,N-二甲基氨磺酰)苯甲酰胺)-4,5,6,7-四氢噻吩并[2,3-c]吡啶-3-羧酸盐盐酸盐 CAS No. 1217055-76-9](/img/structure/B2640425.png)
6-苄基-2-(4-(N,N-二甲基氨磺酰)苯甲酰胺)-4,5,6,7-四氢噻吩并[2,3-c]吡啶-3-羧酸盐盐酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
This compound is a complex organic molecule that contains several functional groups, including a benzyl group, a sulfamoyl group, an amide group, and a carboxylate ester group. It also contains a tetrahydrothieno[2,3-c]pyridine ring, which is a type of heterocyclic ring .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a complex three-dimensional structure due to the presence of the heterocyclic ring and the various functional groups .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the amide group could undergo hydrolysis to form a carboxylic acid and an amine. The sulfamoyl group could also undergo various reactions, such as hydrolysis or substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be determined by its molecular structure. For example, the presence of polar functional groups like the sulfamoyl and amide groups could increase its solubility in polar solvents .科学研究应用
Anticancer Activity
Ethyl 6-benzyl-2-(4-(N,N-dimethylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride has shown promise as an anticancer agent. Its unique chemical structure may interfere with cancer cell growth and proliferation. Researchers are investigating its potential to inhibit specific signaling pathways involved in tumor development. Preclinical studies have demonstrated its efficacy against certain cancer cell lines, making it a candidate for further investigation in cancer therapy .
Anti-Inflammatory Properties
The compound’s sulfamoyl group contributes to its anti-inflammatory activity. By modulating immune responses and suppressing inflammatory mediators, it could be valuable in treating chronic inflammatory conditions such as rheumatoid arthritis, inflammatory bowel disease, and psoriasis. Researchers are exploring its mechanism of action and evaluating its potential as a novel anti-inflammatory drug .
Antibacterial and Antifungal Effects
Ethyl 6-benzyl-2-(4-(N,N-dimethylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride exhibits antibacterial and antifungal properties. It may disrupt microbial cell membranes or interfere with essential metabolic pathways. Studies have investigated its efficacy against both Gram-positive and Gram-negative bacteria, as well as fungal pathogens. Researchers are keen to explore its potential as a new class of antimicrobial agents .
Neuroprotective Effects
The compound’s thieno[2,3-c]pyridine core suggests potential neuroprotective properties. Researchers are studying its ability to enhance neuronal survival, reduce oxidative stress, and modulate neurotransmitter systems. Neurodegenerative diseases like Alzheimer’s and Parkinson’s could benefit from compounds with similar structures. Ethyl 6-benzyl-2-(4-(N,N-dimethylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride might play a role in future neuroprotective strategies .
Cardiovascular Applications
The compound’s benzyl and sulfamoyl moieties may influence cardiovascular function. Researchers are investigating its effects on blood pressure regulation, vasodilation, and platelet aggregation. By targeting specific receptors or enzymes, it could potentially be used in managing hypertension, thrombosis, or other cardiovascular disorders .
Drug Delivery Systems
Ethyl 6-benzyl-2-(4-(N,N-dimethylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride’s unique structure makes it an interesting candidate for drug delivery systems. Its hydrophilic and lipophilic properties allow it to interact with various biological membranes. Researchers are exploring its use as a carrier for targeted drug delivery, especially in cases where specific tissues or cells need treatment .
These applications highlight the versatility and potential of this compound in various scientific domains. Further research and clinical trials will provide deeper insights into its efficacy and safety, paving the way for its practical utilization in medicine and related fields.
作用机制
安全和危害
未来方向
属性
IUPAC Name |
ethyl 6-benzyl-2-[[4-(dimethylsulfamoyl)benzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N3O5S2.ClH/c1-4-34-26(31)23-21-14-15-29(16-18-8-6-5-7-9-18)17-22(21)35-25(23)27-24(30)19-10-12-20(13-11-19)36(32,33)28(2)3;/h5-13H,4,14-17H2,1-3H3,(H,27,30);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFVYPFMRBZHEPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCN(C2)CC3=CC=CC=C3)NC(=O)C4=CC=C(C=C4)S(=O)(=O)N(C)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30ClN3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
564.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 6-benzyl-2-(4-(N,N-dimethylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(Z)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2640347.png)

![N-[3-(1H-1,3-benzodiazol-2-yl)propyl]-4-(prop-2-yn-1-yl)piperazine-1-carboxamide](/img/structure/B2640352.png)
![Tert-butyl 3-[5-(chloromethyl)-1,3,4-thiadiazol-2-yl]azetidine-1-carboxylate](/img/structure/B2640354.png)



![3-Iodo-2-methoxypyrazolo[1,5-a]pyrimidine](/img/structure/B2640361.png)
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-((4-fluorophenyl)thio)acetamide](/img/structure/B2640362.png)
![7-[2-(4-Ethylpiperazin-1-yl)ethoxy]-3-(4-methoxyphenyl)chromen-2-one](/img/structure/B2640363.png)
![2-[(1-methyl-1H-pyrazol-4-yl)methoxy]pyrimidine](/img/structure/B2640364.png)
![N-(2-chlorobenzyl)-2-{[4-oxo-3-(thiophen-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2640365.png)